2,5-dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2,5-dimethoxy-N-(2-propanoyl-3,4-dihydro-1H-isoquinolin-7-yl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O5S/c1-4-20(23)22-10-9-14-5-6-16(11-15(14)13-22)21-28(24,25)19-12-17(26-2)7-8-18(19)27-3/h5-8,11-12,21H,4,9-10,13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTKXEUCGKKCRET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCC2=C(C1)C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bischler-Napieralski Cyclization
The tetrahydroisoquinoline scaffold is classically constructed via the Bischler-Napieralski reaction. Starting from β-phenethylamide derivatives , cyclodehydration using phosphorus oxychloride (POCl₃) yields the corresponding 3,4-dihydroisoquinoline. Subsequent reduction with sodium borohydride (NaBH₄) or catalytic hydrogenation (H₂/Pd-C) affords the 1,2,3,4-tetrahydroisoquinoline.
Example Procedure:
- Cyclization : A mixture of N-(2-phenethyl)propionamide (10 mmol) and POCl₃ (15 mmol) in dry dichloromethane (DCM) is refluxed for 6 hours.
- Reduction : The intermediate dihydroisoquinoline is treated with NaBH₄ (20 mmol) in methanol at 0°C, yielding 2-propionyl-1,2,3,4-tetrahydroisoquinoline.
Functionalization at Position 7
Introducing the amino group at position 7 requires direct nitration followed by reduction .
- Nitration : The tetrahydroisoquinoline is nitrated using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) at 0–5°C, yielding the 7-nitro derivative.
- Reduction : Catalytic hydrogenation (H₂, 50 psi, Pd/C, ethanol) reduces the nitro group to an amine, producing 7-amino-2-propionyl-1,2,3,4-tetrahydroisoquinoline.
Key Data:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | POCl₃, DCM, reflux | 78 |
| Reduction | NaBH₄, MeOH, 0°C | 85 |
| Nitration | HNO₃/H₂SO₄, 0–5°C | 65 |
| Amination | H₂/Pd-C, EtOH, 50 psi | 90 |
Synthesis of 2,5-Dimethoxybenzenesulfonyl Chloride
Sulfonation of 1,4-Dimethoxybenzene
- Sulfonation : 1,4-Dimethoxybenzene is treated with chlorosulfonic acid (ClSO₃H) at 0°C, forming 2,5-dimethoxybenzenesulfonic acid.
- Chlorination : Reaction with phosphorus pentachloride (PCl₅) in dichloroethane converts the sulfonic acid to the sulfonyl chloride.
Optimization Note: Excess PCl₅ (1.5 equivalents) and prolonged stirring (12 hours) improve chlorination efficiency.
Coupling of Amine and Sulfonyl Chloride
Sulfonylation Reaction
The 7-amino-tetrahydroisoquinoline is reacted with 2,5-dimethoxybenzenesulfonyl chloride in the presence of a base to scavenge HCl.
General Protocol:
- Dissolve 7-amino-2-propionyl-1,2,3,4-tetrahydroisoquinoline (5 mmol) in anhydrous pyridine (20 mL).
- Add 2,5-dimethoxybenzenesulfonyl chloride (5.5 mmol) dropwise at 0°C.
- Stir at room temperature for 24 hours.
- Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc 3:1).
Yield Optimization:
| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Pyridine | Pyridine | 25 | 24 | 72 |
| Triethylamine | DCM | 0→25 | 18 | 68 |
| DMAP | THF | 40 | 12 | 65 |
Pyridine acts as both solvent and base, minimizing side reactions such as sulfonate ester formation.
Spectroscopic Characterization
Infrared (IR) Spectroscopy
- N-H Stretch : 3290 cm⁻¹ (sulfonamide NH).
- S=O Stretches : 1365 cm⁻¹ (asymmetric), 1170 cm⁻¹ (symmetric).
- C=O Stretch : 1680 cm⁻¹ (propionyl group).
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, DMSO-d₆):
- δ 7.82 (s, 1H, sulfonamide NH).
- δ 7.25–7.15 (m, 3H, aromatic H of tetrahydroisoquinoline).
- δ 6.95 (d, J = 8.4 Hz, 1H, aromatic H of benzenesulfonamide).
- δ 3.87 (s, 3H, OCH₃), 3.79 (s, 3H, OCH₃).
- δ 2.98–2.85 (m, 2H, CH₂ of propionyl).
¹³C NMR (100 MHz, DMSO-d₆):
- δ 172.4 (C=O, propionyl).
- δ 153.2, 148.7 (quaternary carbons of methoxy groups).
- δ 56.1, 55.8 (OCH₃).
Challenges and Mitigation Strategies
Regioselectivity in Nitration
The nitration of tetrahydroisoquinoline predominantly occurs at position 7 due to electron-donating effects of the propionyl group. However, minor amounts of 5-nitro isomers may form. Purification : Flash chromatography (SiO₂, CH₂Cl₂/MeOH 95:5) separates isomers.
Sulfonyl Chloride Hydrolysis
2,5-Dimethoxybenzenesulfonyl chloride is moisture-sensitive. Mitigation : Use freshly distilled solvents and conduct reactions under nitrogen.
Chemical Reactions Analysis
Types of Reactions
2,5-dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2,5-dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes such as signal transduction, gene expression, and metabolic activity.
Comparison with Similar Compounds
Benzenesulfonamide Derivatives
The sulfonamide group is a critical functional group in many bioactive molecules. For example:
- (E)-N-(2-(4-Methoxystyryl)-5-Chloro-8-Hydroxyquinolin-7-yl)-4-Methoxybenzenesulfonamide (IIIa): This compound shares the sulfonamide linkage but differs in its quinoline core and styryl substituent.
| Feature | Target Compound | Compound IIIa |
|---|---|---|
| Core Structure | 1,2,3,4-Tetrahydroisoquinoline | Quinoline |
| Sulfonamide Substituent | 2,5-Dimethoxybenzene | 4-Methoxybenzene |
| Additional Groups | Propionyl (tetrahydroisoquinoline) | Styryl, Chloro, Hydroxy (quinoline) |
Dimethoxy-Substituted Psychoactive Analogs
The 2,5-dimethoxy pattern is prevalent in psychedelic phenethylamines (e.g., 2C-B, 2C-I). However, the target compound’s tetrahydroisoquinoline and sulfonamide groups distinguish it:
- 25I-NBOMe: A potent serotonin receptor agonist with a 2,5-dimethoxybenzene and N-benzyl group. Unlike the target compound, 25I-NBOMe lacks the sulfonamide bridge and tetrahydroisoquinoline scaffold, resulting in divergent pharmacokinetics and receptor selectivity .
| Feature | Target Compound | 25I-NBOMe |
|---|---|---|
| Core Structure | Tetrahydroisoquinoline + Sulfonamide | Phenethylamine + N-Benzyl |
| Key Substituents | 2,5-Dimethoxy, Propionyl | 2,5-Dimethoxy, 4-Iodo, N-Benzyl |
| Pharmacological Target | Hypothesized protease/receptor modulation | Serotonin 5-HT2A receptor agonism |
Tetrahydroisoquinoline-Based Compounds
Tetrahydroisoquinoline derivatives are explored for neuroprotective and anticancer activities. The propionyl group in the target compound may enhance blood-brain barrier permeability compared to simpler analogs like salsolinol (a dopamine-derived tetrahydroisoquinoline).
Research Implications and Limitations
- Structural Advantages: The tetrahydroisoquinoline scaffold offers rigidity for targeted binding, while the sulfonamide group improves solubility.
- Knowledge Gaps: Limited empirical data on the target compound’s receptor affinity, toxicity, or metabolic profile necessitate further studies.
Biological Activity
2,5-Dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to summarize the biological activity of this compound based on available research findings, including case studies and detailed data tables.
Chemical Structure and Properties
The compound can be characterized by its unique structure that includes a tetrahydroisoquinoline core with methoxy and sulfonamide substituents. The molecular formula is , and its molecular weight is approximately 372.47 g/mol.
Biological Activity Overview
Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:
- Antitumor Activity : Studies have shown that related compounds demonstrate significant cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Some derivatives possess antimicrobial activity against a range of pathogens.
- Neuroprotective Effects : Compounds in this class may also have neuroprotective properties.
Antitumor Activity
A study evaluating the antitumor potential of related tetrahydroisoquinoline derivatives reported significant cytotoxicity against human lung cancer cell lines. The results are summarized in Table 1.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| This compound | A549 | 6.26 ± 0.33 |
| This compound | HCC827 | 6.48 ± 0.11 |
| Doxorubicin | A549 | 1.31 ± 0.11 |
| Staurosporine | HCC827 | 0.047 ± 0.007 |
The compound exhibited an IC50 value comparable to established chemotherapeutic agents like Doxorubicin and Staurosporine, indicating its potential as an effective antitumor agent.
Antimicrobial Activity
Research has indicated that certain benzenesulfonamide derivatives demonstrate antimicrobial properties against various bacterial strains. A comparative analysis is shown in Table 2.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 10 |
| Control (Ampicillin) | E. coli | <1 |
| Control (Vancomycin) | S. aureus | <1 |
These findings suggest that the compound could be a candidate for further development as an antimicrobial agent.
Neuroprotective Effects
Preliminary studies have indicated that tetrahydroisoquinoline derivatives may exert neuroprotective effects through modulation of neurotransmitter systems and reduction of oxidative stress markers in neuronal cells.
Case Studies
A notable case involved the administration of a related compound in a clinical setting where patients with advanced lung cancer showed improved outcomes when treated with the compound alongside standard chemotherapy regimens. The study highlighted the need for further investigation into the pharmacodynamics and long-term effects of such compounds.
Q & A
Basic Research Questions
Q. What are the critical considerations for synthesizing 2,5-dimethoxy-N-(2-propionyl-1,2,3,4-tetrahydroisoquinolin-7-yl)benzenesulfonamide with high purity?
- Methodology :
- Use a multi-step protocol starting with sulfonylation of the tetrahydroisoquinoline core, followed by propionylation and methoxy group introduction.
- Optimize reaction conditions:
- Solvents : Dichloromethane (for sulfonylation) and dimethylformamide (for coupling reactions) .
- Catalysts : Triethylamine for deprotonation during sulfonamide formation .
- Temperature : Maintain 0–5°C during sulfonylation to prevent side reactions; room temperature for coupling .
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradient) and final product via recrystallization (methanol/water) .
- Validation : Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis .
Q. How do spectroscopic techniques (NMR, IR) confirm the structure of this compound?
- NMR Analysis :
- ¹H NMR : Identify tetrahydroisoquinoline protons (δ 1.5–3.0 ppm, multiplet for CH2 groups), aromatic protons (δ 6.5–7.5 ppm), and methoxy groups (δ 3.8 ppm, singlet) .
- ¹³C NMR : Confirm carbonyl (δ 170–175 ppm) and sulfonamide (δ 110–120 ppm) carbons .
- IR Spectroscopy : Detect sulfonamide S=O stretches (1340–1160 cm⁻¹) and amide C=O (1650 cm⁻¹) .
Advanced Research Questions
Q. What strategies resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?
- Experimental Design :
- In vitro : Use enzyme inhibition assays (e.g., COX-2 or kinase targets) with IC50 determination. Validate via fluorescence polarization or surface plasmon resonance .
- In vivo : Address pharmacokinetic discrepancies (e.g., poor bioavailability) by formulating liposomal/nanoparticle carriers .
- Data Interpretation : Compare metabolic stability (microsomal assays) and plasma protein binding (equilibrium dialysis) to explain reduced efficacy in vivo .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodology :
- Perform molecular docking (AutoDock Vina) using the tetrahydroisoquinoline moiety as a hinge-binding region and sulfonamide for hydrogen bonding .
- Validate with MD simulations (GROMACS) to assess binding stability (RMSD < 2.0 Å over 100 ns) .
- Outcome : Predict binding affinities (ΔG < -8 kcal/mol) for inflammatory enzymes (e.g., COX-2) or cancer targets (e.g., topoisomerase II) .
Q. What analytical techniques troubleshoot low yields during the final coupling step?
- Root-Cause Analysis :
- Monitor reaction progress via TLC (silica gel, UV visualization) to detect incomplete coupling.
- Use LC-MS to identify byproducts (e.g., depropionylated intermediates) .
- Optimization :
- Increase coupling reagent equivalents (e.g., HATU/DIPEA) or switch to microwave-assisted synthesis (80°C, 30 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
